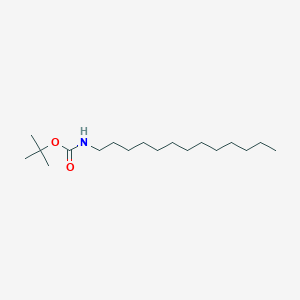
tert-Butyl tridecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl tridecylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a tert-butyl group attached to a tridecyl chain through a carbamate linkage. This compound is known for its stability and reactivity, making it valuable in different industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tridecylcarbamate typically involves the reaction of tridecylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Tridecylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl tridecylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form tridecylamine and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.
Substitution: this compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Tridecylamine and tert-butyl alcohol.
Oxidation: Corresponding carbamates or amides.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl tridecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: this compound is used in the production of surfactants and lubricants. Its stability and reactivity make it suitable for use in harsh industrial conditions.
Mechanism of Action
The mechanism of action of tert-Butyl tridecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but with a shorter alkyl chain.
tert-Butyl ethylcarbamate: Contains an ethyl group instead of a tridecyl group.
tert-Butyl methylcarbamate: Contains a methyl group instead of a tridecyl group.
Uniqueness: tert-Butyl tridecylcarbamate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. The long alkyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the stability of the tert-butyl group provides resistance to hydrolysis and oxidation, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H37NO2 |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
tert-butyl N-tridecylcarbamate |
InChI |
InChI=1S/C18H37NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-17(20)21-18(2,3)4/h5-16H2,1-4H3,(H,19,20) |
InChI Key |
RFIXZHXAYSSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


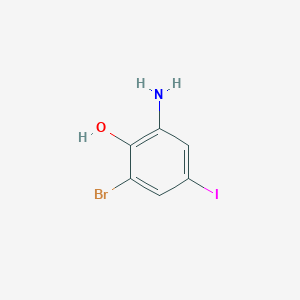
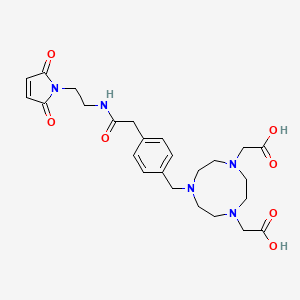
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)

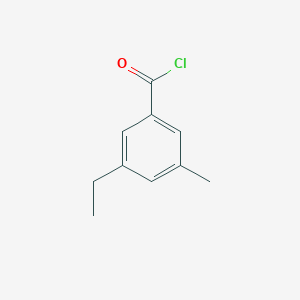

![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
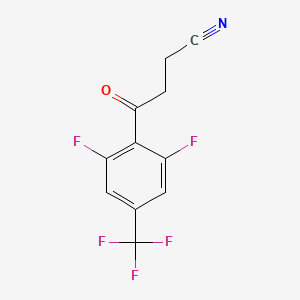
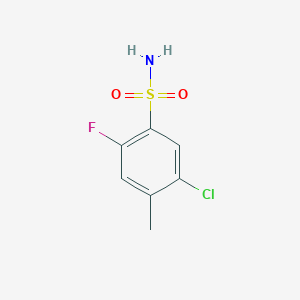


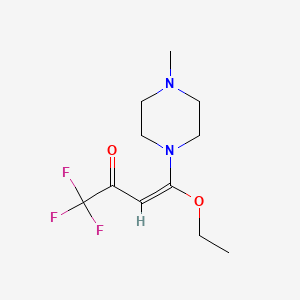
![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)

